DL-Lauroylcarnitine chloride

Übersicht

Beschreibung

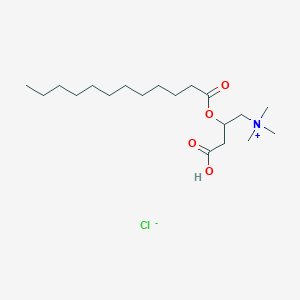

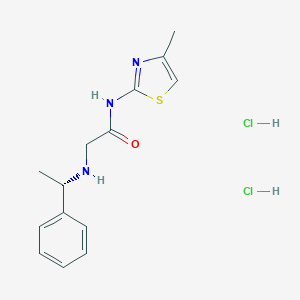

DL-Lauroylcarnitine chloride (LCC) is a derivative of carnitine, which is a quaternary ammonium compound involved in metabolism in most mammals, plants, and some bacteria. Carnitine plays a crucial role in the transport of fatty acids into the mitochondria for beta-oxidation. LCC is a specific form of acylcarnitine where the acyl group is a lauroyl group, which consists of a 12-carbon atom chain .

Synthesis Analysis

While the provided papers do not detail the synthesis of DL-Lauroylcarnitine chloride, it can be inferred that it is synthesized by introducing a lauroyl group into the carnitine molecule. This process typically involves the reaction of carnitine with lauroyl chloride. The synthesis must be carefully controlled to ensure the correct acylation of carnitine without unwanted side reactions .

Molecular Structure Analysis

The molecular structure of DL-carnitine hydrochloride, a related compound to LCC, has been determined using X-ray diffraction. The carnitine molecule adopts a cationic form when protonated and has a trans-zigzag skeletal configuration. The crystal structure is monoclinic with specific dimensions and angles detailed in the study. Although the exact structure of LCC is not provided, it is likely to have a similar cationic form with the lauroyl group affecting its molecular configuration .

Chemical Reactions Analysis

The chemical behavior of LCC in biological systems can be inferred from its role in enhancing the nasal absorption of salmon calcitonin (sCT). LCC forms micelles at its critical micelle concentration, which is crucial for its function as an absorption enhancer. The presence of the lauroyl group likely influences the compound's ability to interact with biological membranes and assist in the transport of molecules like sCT .

Physical and Chemical Properties Analysis

The physical and chemical properties of LCC are not explicitly detailed in the provided papers. However, it is known that the compound's ability to form micelles is significant for its biological activity. The optimal absorption of sCT was achieved at a molar ratio of LCC to sCT of 5:1, indicating that LCC has a specific capacity to interact with and transport certain molecules. The absorption enhancement was not influenced by osmolarity and was most effective at pHs 3.1 and 4.0, suggesting that LCC is stable and active within a specific pH range .

Relevant Case Studies

One of the papers discusses a case study where LCC was used to enhance the nasal absorption of salmon calcitonin in rats. The study found that LCC was the most potent enhancer among the acylcarnitines tested, with a significant increase in pharmacological bioavailability of sCT when LCC was used at its critical micelle concentration. This case study demonstrates the potential application of LCC in drug delivery systems, particularly for the enhancement of nasal drug absorption .

Wissenschaftliche Forschungsanwendungen

DL-Lauroylcarnitine Chloride

DL-Lauroylcarnitine chloride is a zwitterionic, long-chain acylcarnitine . It’s often used in scientific research due to its unique properties . Here are a couple of its applications:

-

Enhancing Mucosal Absorption

- Field : Pharmacology

- Application Summary : DL-Lauroylcarnitine chloride has been used to improve the in vivo absorption of certain hydrophilic compounds, especially through mucosal membranes .

- Methods & Procedures : While the exact methods can vary depending on the specific experiment, the general approach involves administering DL-Lauroylcarnitine chloride along with the compound of interest and then measuring the absorption of the compound .

- Results & Outcomes : It has been demonstrated to enhance the nasal absorption of salmon calcitonin in rats most effectively of the acylcarnitines tested . It was also separately demonstrated to enhance the nasal absorption of human growth hormone in rats .

-

Predictor for Diabetic Cardiomyopathy

- Field : Metabolomics

- Application Summary : Medium and long-chain acylcarnitines, including lauroylcarnitine, have been studied for their relation to lipid metabolism as potential predictors for diabetic cardiomyopathy .

- Methods & Procedures : In a retrospective non-interventional study, plasma samples from patients were analyzed by high throughput metabolomics .

- Results & Outcomes : The increased plasma levels in medium and long-chain acylcarnitine extracted from factors 1 and 4 are closely related to the risk of diabetic cardiomyopathy, indicating that these factors can be an important tool for DCM risk assessment .

Eigenschaften

IUPAC Name |

(3-carboxy-2-dodecanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBBUDRTWRVCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Lauroylcarnitine chloride | |

CAS RN |

14919-37-0 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauroylcarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)

![1-[3-(Hydroxymethyl)phenyl]ethan-1-one](/img/structure/B151883.png)